molecular formula C9H17NO2 B13317776 Ethyl 3-methylpiperidine-4-carboxylate

Ethyl 3-methylpiperidine-4-carboxylate

Cat. No.: B13317776
M. Wt: 171.24 g/mol
InChI Key: PXBYFCRSEFPAKW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and highly valued structural motif in the realm of organic chemistry. aablocks.com Its prevalence stems from its presence in a wide array of natural products, pharmaceuticals, and agrochemicals. aablocks.comontosight.ai Piperidine-containing compounds are recognized as "privileged structures" because they can interact with a variety of biological targets, leading to diverse pharmacological activities. google.com These activities include, but are not limited to, analgesic, anti-inflammatory, antiviral, and anti-cancer effects. ontosight.ai

The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical objective in modern organic chemistry. aablocks.com Advances in synthetic methodologies, such as multicomponent reactions, cyclization cascades, and the hydrogenation of pyridine (B92270) precursors, have provided chemists with powerful tools to construct these complex scaffolds with high degrees of control over their stereochemistry. aablocks.commdpi.com This control is crucial, as the biological activity of a molecule is often highly dependent on its three-dimensional arrangement.

Contextualization of Ethyl 3-Methylpiperidine-4-carboxylate within Heterocyclic Compound Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a majority of approved drugs. google.comresearchgate.net Their diverse structures and ability to engage in various intermolecular interactions (such as hydrogen bonding) make them ideal scaffolds for drug design. chemicalbook.com By incorporating heteroatoms like nitrogen, oxygen, and sulfur, these cyclic compounds offer a rich chemical space for medicinal chemists to explore in the quest for new therapeutic agents. researchgate.netchemicalbook.com

This compound belongs to the class of piperidine carboxylates, which are piperidine rings substituted with a carboxylic acid ester group. These compounds are valuable intermediates in organic synthesis. bloomtechz.com The ester functional group provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. The specific substitution pattern of this compound, with a methyl group at the 3-position and an ethyl ester at the 4-position, creates a distinct chiral scaffold that can be used to build more complex and stereochemically defined molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-methylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h7-8,10H,3-6H2,1-2H3

InChI Key

PXBYFCRSEFPAKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNCC1C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Methylpiperidine 4 Carboxylate and Its Analogues

Stereoselective Synthesis Approaches to Piperidine-4-carboxylates

The control of stereochemistry is a critical aspect in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For piperidine-4-carboxylates bearing substituents at the 3-position, such as Ethyl 3-methylpiperidine-4-carboxylate, two stereocenters are present, leading to the possibility of four stereoisomers. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Strategies for Alkylation

Diastereoselective alkylation strategies are instrumental in establishing the relative stereochemistry of substituents on the piperidine (B6355638) ring. One effective approach involves the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening. This method allows for the synthesis of highly substituted and oxygenated piperidines with excellent control over the diastereomeric outcome. nih.gov For instance, the epoxidation of suitably substituted tetrahydropyridines can be achieved with high diastereoselectivity using reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid to protonate the piperidine nitrogen. nih.gov

Subsequent nucleophilic ring-opening of the resulting epoxides can introduce a variety of functionalities with high regioselectivity, leading to the formation of piperidinols with adjacent tetrasubstituted carbon centers. nih.gov The choice of the epoxidation reagent and reaction conditions can be tailored to favor the formation of a specific diastereomer. For example, the use of trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide, has been shown to provide clean and highly diastereoselective epoxidation of tetrahydropyridine substrates. nih.gov

PrecursorReagentDiastereomeric Ratio (d.r.)Yield
Tetrahydropyridine 2aTFAA, H₂O₂>95:585%
Tetrahydropyridine 2bm-CPBA, Cl₃CCO₂H>95:592%
Tetrahydropyridine 2cTFAA, H₂O₂>95:578%

Table 1: Examples of diastereoselective epoxidation of tetrahydropyridines. nih.gov

Enantioselective Resolution Techniques for Chiral Isomers

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the context of substituted piperidines, catalytic kinetic resolution using enantioselective acylation has emerged as a promising method. This approach utilizes chiral catalysts to preferentially acylate one enantiomer of the piperidine, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov The efficiency of a kinetic resolution is determined by the selectivity factor (s), with higher values indicating better separation. For disubstituted piperidines, selectivity factors of up to 52 have been achieved. nih.gov

Another effective method is the kinetic resolution of 2-aryl-4-methylenepiperidines through asymmetric deprotonation. whiterose.ac.ukacs.org This strategy employs a chiral base, such as n-butyllithium in the presence of (-)-sparteine, to selectively deprotonate one enantiomer, which can then be trapped with an electrophile. whiterose.ac.ukacs.org This method not only provides access to enantioenriched piperidines but also allows for further functionalization. whiterose.ac.ukacs.org The enantiomeric ratio of the products can be inverted by using the opposite enantiomer of the chiral ligand. acs.org

SubstrateChiral Reagent/CatalystSelectivity Factor (s)
cis-2,3-dimethylpiperidineChiral hydroxamic acid / NHC catalyst15
trans-2,3-dimethylpiperidineChiral hydroxamic acid / NHC catalyst52
N-Boc-2-phenyl-4-methylenepiperidinen-BuLi / (+)-sparteine40

Table 2: Selectivity factors in the kinetic resolution of disubstituted piperidines. nih.govacs.org

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a direct and efficient route to enantioenriched piperidine derivatives. Rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives, such as N-iminopyridinium ylides, has been developed to access substituted piperidines with good enantiomeric excesses. acs.org This method relies on the use of chiral phosphine (B1218219) ligands to control the stereochemical outcome of the hydrogenation reaction.

Furthermore, a cross-coupling approach involving a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine-1(2H)-carboxylates can provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.orgsnnu.edu.cn A subsequent reduction step then furnishes the corresponding enantioenriched 3-substituted piperidines. nih.govacs.orgsnnu.edu.cn This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and final reduction, is a versatile strategy for accessing a variety of chiral piperidines. nih.govacs.orgsnnu.edu.cn Other approaches include asymmetric synthesis employing ring-closing metathesis as a key step. researchgate.net

Reaction TypeCatalyst SystemProduct TypeEnantiomeric Excess (ee)
Asymmetric Hydrogenation[Rh(COD)Cl]₂ / Chiral Phosphine Ligand2-Substituted Piperidinesup to 85%
Asymmetric Reductive HeckRh(I) / Chiral Diene Ligand3-Aryl-tetrahydropyridinesup to 99%
Asymmetric SynthesisOxazaborolidine-catalyzed reductionSubstituted PiperidinesHigh

Table 3: Examples of asymmetric catalysis in the synthesis of piperidine derivatives. acs.orgnih.govresearchgate.net

Regioselective Functionalization of the Piperidine Ring

The ability to selectively introduce functional groups at specific positions on the piperidine ring is crucial for the synthesis of analogues of this compound and for structure-activity relationship studies. Regioselective functionalization can be achieved through various strategies, including directed C-H activation and selective alkylation of reactive intermediates.

Directed Transition Metal-Catalyzed sp³ C-H Activation for Arylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. For piperidine derivatives, directing groups can be employed to achieve high regioselectivity. Ruthenium-catalyzed C-H activation has been successfully used for the mono-arylation at the α-position of saturated cyclic amines. nih.govnih.gov By installing a bulky directing group, such as a 3-trifluoromethyl-substituted pyridine, on the piperidine nitrogen, bis-arylation can be avoided, leading to the selective formation of the mono-arylated product. nih.govnih.gov

Palladium-catalyzed C(sp³)–H arylation offers another avenue for the regioselective functionalization of piperidines. acs.org Using an aminoquinoline auxiliary as a directing group at the C(3) position, selective C(4)-H arylation of piperidine derivatives can be achieved with excellent regio- and stereoselectivity. acs.org This methodology is tolerant of various functional groups on the aryl iodide coupling partner and provides access to cis-3,4-disubstituted piperidines. acs.org

CatalystDirecting GroupPosition of Arylation
Ruthenium3-Trifluoromethylpyridineα-position
PalladiumC(3)-AminoquinolineC(4)-position
RhodiumN-Protecting Group (Boc, Bs)C(2)-position

Table 4: Regioselectivity in transition metal-catalyzed C-H arylation of piperidines. nih.govacs.orgnih.gov

Selective Alkylation of Piperidine Intermediates

The regioselective alkylation of piperidine intermediates provides a direct method for introducing alkyl substituents onto the piperidine ring. One approach involves the generation of a Δ¹-piperideine intermediate from N-chloropiperidine, which can then be deprotonated to form an enamide anion. odu.edu This anion can subsequently be alkylated with various alkyl halides to introduce a substituent at the 3-position of the piperidine ring. odu.edu

Another strategy for selective functionalization involves the formation of endo-iminium ions from N-alkyl piperidines. acs.org These intermediates can be generated via α-C–H elimination of cyclic tertiary alkylamine N-oxides and then trapped in situ with a variety of carbon-based nucleophiles, allowing for α-alkylation, arylation, and trifluoromethylation. acs.org This method demonstrates exceptional endo-selectivity and has been applied to the late-stage modification of complex bioactive molecules. acs.org The regioselective alkylation of pyridine-N-oxides also presents a viable route to substituted piperidines after a subsequent reduction step. lu.se

IntermediateReagentPosition of Alkylation
Δ¹-Piperideine enamide anionAlkyl Halide3-position
Endo-iminium ionCarbon Nucleophileα-position
Pyridine-N-oxideGrignard Reagent2-position

Table 5: Strategies for the selective alkylation of piperidine intermediates. odu.eduacs.orglu.se

Cyclization Reactions for Piperidine Core Construction

The formation of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic synthesis. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the six-membered ring from an acyclic precursor. nih.gov Key strategies include radical-mediated processes, reductive cyclizations, and hydroamination reactions, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Radical cyclizations provide a powerful method for constructing C-C or C-N bonds under mild conditions, tolerating a wide array of functional groups. organic-chemistry.org These reactions typically involve the generation of a radical on a side chain, which then adds to a tethered unsaturated group (e.g., an alkene or alkyne) to form the piperidine ring. rsc.org For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org The choice of radical initiator and reaction conditions can influence the diastereoselectivity of the ring closure. organic-chemistry.org

Recent advancements have utilized photoredox and cobaloxime catalysis in combination with an amine catalyst to mediate the radical cyclization of aldehydes with pendant alkenes, yielding 6-membered ring products. organic-chemistry.org Another approach involves the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals, which, after rearrangement, provides access to substituted piperidines. nih.gov

Table 1: Examples of Radical-Mediated Cyclizations for Piperidine Synthesis
Precursor TypeCatalyst/InitiatorKey FeaturesReference
Linear amino-aldehydesCobalt(II) catalystEffective for various piperidines; competes with 1,5-H-transfer. nih.govmdpi.com
7-substituted-6-aza-8-bromooct-2-enoatesTris(trimethylsilyl)silaneForms 2,4-disubstituted piperidines with enhanced diastereoselectivity. organic-chemistry.org
Aldehydes with pendant alkenesPhotoredox/Cobaloxime/Amine catalysisMild conditions, wide functional group compatibility. organic-chemistry.org
3-(2-methyleneaziridin-1-yl)propyl radicalsRadical initiatorProceeds via rearrangement to form substituted piperidines. nih.gov

Reductive cyclization encompasses a range of transformations where ring closure is coupled with a reduction step. A prominent example is the intramolecular reductive amination of amino-aldehydes or amino-ketones, which is a widely used method for constructing the piperidine core. nih.govnih.gov This strategy involves the initial formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding piperidine.

A more recent and greener approach involves electroreductive cyclization. nih.govbeilstein-journals.org This method uses an electric current to drive the cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govresearchgate.net The imine substrate is reduced at the cathode to generate a radical anion, which then attacks the dihaloalkane. A subsequent one-electron reduction and intramolecular cyclization yield the piperidine derivative. nih.govbeilstein-journals.org This technique avoids the use of toxic or expensive chemical reducing agents and often proceeds with high efficiency. nih.gov

Table 2: Comparison of Reductive Cyclization Strategies
MethodTypical SubstratesReagents/ConditionsAdvantagesReference
Intramolecular Reductive AminationAmino-aldehydes, amino-ketonesReducing agents (e.g., NaBH3CN, H2/catalyst)Well-established, versatile. nih.govnih.gov
Reductive Hydroamination/CyclizationAlkynes with tethered enaminesAcid mediation, reductionForms iminium ion for subsequent reduction. nih.gov
Electroreductive CyclizationImines, terminal dihaloalkanesElectric current, flow microreactorGreen method, avoids toxic reagents, high yields. nih.govbeilstein-journals.orgresearchgate.net

Intramolecular hydroamination involves the direct addition of an N-H bond across a C-C multiple bond (alkene or alkyne) within the same molecule to form the piperidine ring. acs.org These reactions are highly atom-economical and can be catalyzed by a variety of metals, including early and late transition metals, as well as Brønsted acids. organic-chemistry.orgacs.org Gold(I)-catalyzed hydroamination of unactivated olefins has proven effective for creating protected nitrogen heterocycles with a broad substrate scope. organic-chemistry.org

Palladium-catalyzed intramolecular hydroamination has also been developed, sometimes using a directing group like 8-aminoquinoline (B160924) to control the reaction. nih.gov Furthermore, acid-catalyzed cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom has been shown to produce piperidines in excellent yields. acs.org The choice of catalyst is critical for controlling the regioselectivity (exo vs. endo cyclization) and enantioselectivity of the transformation.

Table 3: Catalysts for Intramolecular Hydroamination in Piperidine Synthesis
Catalyst SystemSubstrate TypeKey CharacteristicsReference
Gold(I) ComplexesUnactivated OlefinsBroad substrate scope, mild conditions. organic-chemistry.org
Palladium ComplexesUnactivated AlkenesCan be guided by directing groups for regioselectivity. nih.gov
Rhodium Complexes1-(3-aminopropyl)vinylarenesHigh yield for 3-arylpiperidines. organic-chemistry.org
Brønsted Acids (e.g., TfOH, H2SO4)Protected AlkenylaminesMetal-free alternative, excellent yields. acs.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex and diverse piperidine scaffolds. nih.govrsc.org This strategy is particularly valuable for generating libraries of analogues for drug discovery, as it allows for significant structural variation by simply changing the starting components. researchgate.net

One notable example is a one-pot, four-component synthesis of piperidone scaffolds that involves an in situ-generated azadiene undergoing an intermolecular Diels-Alder reaction with a dienophile. researchgate.net This approach allows for the rapid assembly of highly functionalized piperidones, which can be further converted to piperidines like this compound. researchgate.netresearchgate.net MCRs have emerged as a powerful tool for building complex chemical entities, including indole-fused piperidines and other intricate heterocyclic systems. rsc.org

Green Chemistry Principles in Piperidine Synthesis

The application of green chemistry principles to the synthesis of piperidines and other active pharmaceutical ingredients is of growing importance. nih.govunibo.it This involves developing methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net

Key green approaches in piperidine synthesis include:

Catalytic Hydrogenation: Using catalytic amounts of metals like palladium on carbon with hydrogen sources such as ammonium (B1175870) formate (B1220265) or ammonia (B1221849) borane (B79455) to reduce pyridines to piperidines, avoiding harsh reagents. organic-chemistry.org

Use of Greener Solvents: Employing water or other environmentally benign solvents. For instance, iridium-catalyzed hydrogen transfer reactions for stereoselective piperidine synthesis can be performed in water, which helps prevent racemization. nih.gov

Electrochemical Synthesis: As mentioned previously, electroreductive cyclization in flow microreactors is a prime example of a green method that eliminates the need for chemical oxidants or reductants. nih.gov

Atom Economy: Utilizing reactions like hydroaminations and MCRs that incorporate a high percentage of the atoms from the starting materials into the final product. acs.orgrsc.org

Bio-renewable Feedstocks: Developing synthetic routes from bio-based starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org

These strategies not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. researchgate.netnih.gov

Reaction Mechanisms and Chemical Transformations of Ethyl 3 Methylpiperidine 4 Carboxylate

Mechanistic Investigations of Esterification and Transesterification

Esterification and transesterification are fundamental reactions involving the carboxylate group of Ethyl 3-methylpiperidine-4-carboxylate. These transformations are typically catalyzed by either acid or base.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule (in esterification) or the original alcohol (in transesterification) lead to the formation of the new ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the reactant alcohol is often used, or the water/alcohol byproduct is removed. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed (Transesterification) Mechanism: In the presence of a strong base, the alcohol reactant is deprotonated to form a potent nucleophile, the alkoxide ion. wikipedia.orgsrsintl.com This alkoxide directly attacks the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. wikipedia.orgsrsintl.commasterorganicchemistry.comresearchgate.net The intermediate then collapses, eliminating the original ethoxide group to yield the new ester and regenerating the base catalyst. masterorganicchemistry.com This process is generally faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification (ester hydrolysis). srsintl.com

Catalyst TypeKey StepsReaction ConditionsNotes
Acid (e.g., H₂SO₄, TsOH)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Proton transfer. 5. Elimination of original alcohol/water.Excess alcohol (as solvent); heat. Removal of byproduct drives equilibrium.All steps are reversible. masterorganicchemistry.com
Base (e.g., NaOEt, KOH)1. Formation of alkoxide from alcohol. 2. Nucleophilic attack by alkoxide on carbonyl carbon. 3. Formation of tetrahedral intermediate. 4. Elimination of original alkoxide.Anhydrous conditions are crucial to prevent hydrolysis. srsintl.comGenerally faster than acid catalysis.

Elimination Kinetics and Pathways in the Gas Phase

The gas-phase thermal decomposition (pyrolysis) of ethyl esters, including derivatives like this compound, typically proceeds via a unimolecular elimination reaction. researchgate.netresearchgate.netacademicjournals.org This type of reaction is often referred to as an Ei (elimination, internal) mechanism. wikipedia.org

The process involves a concerted, six-membered cyclic transition state where the carbonyl oxygen acts as an internal base, abstracting a β-hydrogen from the ethyl group. academicjournals.org Simultaneously, the C-H and C-O bonds break, and a new C=C π-bond and O-H bond form. academicjournals.org This results in the formation of ethylene (B1197577) and the corresponding carboxylic acid, in this case, 3-methylpiperidine-4-carboxylic acid.

Kinetic studies on similar ethyl esters have shown that these reactions are homogeneous, unimolecular, and follow a first-order rate law. rsc.org The rate of pyrolysis is influenced by the stability of the transition state. Substituents that can stabilize the partial charges that may develop in a non-synchronous transition state can affect the activation energy. rsc.org For instance, studies on the pyrolysis of ethyl acetate (B1210297) serve as a foundational model for this transformation. academicjournals.org

ParameterDescriptionTypical Values for Ethyl Esters
MechanismUnimolecular (Ei) via a six-membered cyclic transition state. academicjournals.orgwikipedia.org-
KineticsFirst-order rate law. rsc.org-
ProductsAlkene (Ethylene) and the corresponding carboxylic acid.-
Temperature RangeHigh temperatures, typically 300-500°C. rsc.org-

Nucleophilic Substitution Reactions on the Piperidine (B6355638) Ring

The piperidine ring in this compound contains a secondary amine, which is a key site for nucleophilic substitution reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with various electrophiles.

A primary example is N-alkylation , where the amine reacts with an alkyl halide or another alkylating agent. acsgcipr.org The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., halide). This results in the formation of a tertiary amine. acsgcipr.orgnih.gov Such reactions are fundamental in modifying the properties of piperidine-based compounds. biorxiv.orgresearchgate.netnih.gov

Another important reaction is N-acylation , where the amine reacts with an acyl chloride or anhydride (B1165640). The mechanism is a nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride or carboxylate leaving group to form an N-acyl piperidine (an amide).

Hydrogenation and Reduction Mechanisms

The ethyl carboxylate group can be reduced to a primary alcohol (hydroxymethyl group). This transformation can be achieved through catalytic hydrogenation or with metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, often under high pressure and temperature. acs.org Heterogeneous catalysts like palladium or rhodium on a support (e.g., carbon, alumina) are commonly employed. researchgate.netamazonaws.com The mechanism involves the adsorption of both the ester and H₂ onto the catalyst surface. libretexts.org The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms (as hydrides and protons) to the carbonyl group, ultimately leading to the primary alcohol and ethanol. researchgate.net

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. chem-station.comuniurb.itlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. A second equivalent of hydride is required to complete the reduction to the alcohol. The reaction is typically performed in an anhydrous ether solvent like THF. chem-station.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless special conditions or activating groups are present. chem-station.com

Cycloaddition Reactions Involving Piperidine Derivatives

While the saturated piperidine ring of this compound cannot directly participate in cycloaddition reactions, it can be converted into derivatives that can. Cycloadditions, such as the Diels-Alder or [3+2] reactions, are powerful methods for constructing complex ring systems. rsc.org

Aza-Diels-Alder Reaction: A derivative of the parent compound could be envisioned to participate in an aza-Diels-Alder reaction, a type of [4+2] cycloaddition used to form six-membered nitrogen heterocycles. rsc.orgthieme-connect.comlookchem.com For instance, if an imine is formed from the piperidine nitrogen and an adjacent exocyclic carbonyl group (not present in the parent structure), this could act as a dienophile. Alternatively, creating a diene system incorporating the piperidine ring would allow it to react with a dienophile. rsc.orgrsc.org

[3+2] Cycloaddition: Derivatives can also be prepared to undergo [3+2] cycloadditions. For example, an enamine could be formed from the piperidine nitrogen. Enamines can react with 1,3-dipoles like nitrile imines or azomethine imines in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netnih.govresearchgate.netmdpi.comacs.org This approach provides a pathway to complex polycyclic structures fused to the original piperidine core.

Stereochemical Aspects and Conformational Analysis of Ethyl 3 Methylpiperidine 4 Carboxylate

Elucidation of Diastereomeric and Enantiomeric Forms

The presence of two chiral centers at positions 3 (bearing the methyl group) and 4 (bearing the ethyl carboxylate group) means that Ethyl 3-methylpiperidine-4-carboxylate can exist as four distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.

The relative orientation of the methyl and ethyl carboxylate groups defines the diastereomeric forms:

cis-isomers : The substituents are on the same side of the piperidine (B6355638) ring. This corresponds to the enantiomeric pair of (3R,4S)-ethyl 3-methylpiperidine-4-carboxylate and (3S,4R)-ethyl 3-methylpiperidine-4-carboxylate.

trans-isomers : The substituents are on opposite sides of the ring. This corresponds to the enantiomeric pair of (3R,4R)-ethyl 3-methylpiperidine-4-carboxylate and (3S,4S)-ethyl 3-methylpiperidine-4-carboxylate.

The specific stereoisomers are critical in fields like medicinal chemistry, where biological activity is often highly dependent on the precise three-dimensional arrangement of functional groups. The synthesis and separation of these individual isomers are essential for studying their unique properties.

Stereoisomer ClassificationSpecific ConfigurationsRelationship
Diastereomers (cis vs. trans)Non-superimposable, non-mirror images
cis Enantiomeric Pair (3R,4S) and (3S,4R)Non-superimposable mirror images
trans Enantiomeric Pair (3R,4R) and (3S,4S)Non-superimposable mirror images

Conformational Analysis of the Piperidine Ring System

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The conformational equilibrium of this compound is determined by the steric demands of the two substituents. Generally, bulky substituents prefer the more spacious equatorial position to avoid unfavorable steric interactions with other atoms, particularly 1,3-diaxial interactions.

trans-Isomers ((3R,4R)/(3S,4S)) : The most stable conformation for the trans isomer is a chair form where both the methyl group and the ethyl carboxylate group occupy equatorial positions. This di-equatorial arrangement minimizes steric strain, making it the overwhelmingly preferred conformer.

cis-Isomers ((3R,4S)/(3S,4R)) : The cis isomer cannot adopt a di-equatorial conformation. It must exist as an equilibrium between two chair conformers: one with an axial methyl group and an equatorial ester group, and another with an equatorial methyl group and an axial ester group. The position of this equilibrium depends on the relative steric bulk of the two substituents. Given that the ethyl carboxylate group is generally bulkier than the methyl group, the conformer with the equatorial ester and axial methyl group is expected to be lower in energy and thus more populated. However, both conformers are significantly less stable than the di-equatorial trans isomer due to the unavoidable presence of an axial substituent and its associated 1,3-diaxial interactions.

DiastereomerSubstituent Position (C3-Methyl)Substituent Position (C4-Ester)Relative StabilityKey Steric Interactions
trans EquatorialEquatorialMost Stable Minimal steric strain
cis (Conformer A) AxialEquatorialLess Stable1,3-diaxial interactions (Methyl-Hydrogen)
cis (Conformer B) EquatorialAxialLeast Stable1,3-diaxial interactions (Ester-Hydrogen)

Influence of Substituents on Ring Conformation and Reactivity

The substituents at the C3 and C4 positions are the primary determinants of the piperidine ring's conformational preferences, which in turn governs the molecule's reactivity. The energetic penalty associated with placing a bulky group in an axial position drives the conformational equilibrium.

The stability difference between the cis and trans diastereomers is a direct consequence of these substituent effects. The trans isomer, which can achieve a low-energy di-equatorial conformation, is thermodynamically more stable than the cis isomer, which must always have one substituent in a sterically demanding axial position.

This conformational bias has significant implications for reactivity:

Steric Hindrance : An axial substituent is more sterically hindered than an equatorial one. Therefore, reactions involving the ethyl carboxylate group (e.g., hydrolysis, reduction) or the C-H bond at the C4 position may proceed at different rates for the cis and trans isomers.

Thermodynamic Control : In reactions where stereoisomers can interconvert, the thermodynamically more stable trans isomer will be the major product. For instance, base-mediated epimerization at the C4 position would favor the formation of the trans product, where the bulky ester group can reside in the equatorial position.

Chirality Transfer and Retention in Synthetic Pathways

The synthesis of a specific stereoisomer of this compound requires careful control of stereochemistry. Synthetic strategies often rely on the principles of chirality transfer, where the chirality of a starting material or a catalyst is transferred to the product, or on methods that allow for the retention of a desired configuration through a reaction sequence.

One common approach to synthesizing substituted piperidines is the reduction of a corresponding substituted pyridine (B92270) precursor. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, leading to a preferential formation of either the cis or trans isomer. For example, catalytic hydrogenation of a 3,4-disubstituted pyridine can yield a mixture of piperidine diastereomers, with the ratio often dictated by the catalyst's ability to coordinate to the substrate and direct the approach of hydrogen.

Furthermore, post-synthetic modifications can be used to alter the stereochemistry. As mentioned, a thermodynamically controlled epimerization can be employed to convert a less stable cis isomer into the more stable trans isomer. This process involves the temporary removal of a proton from one of the chiral centers (typically C4, adjacent to the electron-withdrawing ester group), allowing for inversion of its stereochemistry before re-protonation. This strategy is a powerful tool for retaining a desired chiral center (e.g., at C3) while inverting another to achieve the desired diastereomer. Such methods are crucial for accessing specific, stereochemically pure isomers for further use.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Methylpiperidine 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. Methods like Density Functional Theory (DFT) are employed to determine ground-state electronic structure parameters, including molecular orbital energies, geometric configurations (bond lengths and angles), and dipole moments. mdpi.com

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's reactivity and stability. researchgate.net The HOMO-LUMO energy gap (ΔE) serves as a measure of chemical stability; a larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a molecule like Ethyl 3-methylpiperidine-4-carboxylate, these calculations can reveal the most likely sites for electron donation (related to the HOMO) and electron acceptance (related to the LUMO).

Quantum chemical parameters derived from these calculations provide a quantitative basis for understanding the molecule's intrinsic properties.

Table 1: Key Quantum Chemical Parameters and Their Significance

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Relates to the ability to donate an electron.
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to the ability to accept an electron.
HOMO-LUMO Energy Gap ΔE Indicates chemical reactivity and stability. researchgate.net
Ionization Potential I The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity A The energy released when an electron is added (approximated by -ELUMO).
Global Hardness η Measures resistance to change in electron distribution.
Chemical Potential μ Relates to the "escaping tendency" of electrons from a system.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, intermediates, and the most favorable reaction pathways. mdpi.comresearchgate.net This is particularly useful for understanding the synthesis or transformation of molecules like this compound.

For instance, in studying cycloaddition reactions, DFT calculations can distinguish between different mechanistic possibilities, such as a concerted, single-step process or a stepwise pathway involving radical intermediates. mdpi.comscispace.com The activation energies (ΔG≠) for each potential pathway can be calculated, with the path having the lowest energy barrier being the most kinetically favorable. researchgate.net Theoretical investigations can also predict the regioselectivity of a reaction by comparing the activation energies of transition states leading to different isomers (e.g., ortho vs. meta products). researchgate.netscispace.com The choice of functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining accurate results that correlate well with experimental findings. mdpi.com

Table 2: Hypothetical DFT Energy Profile for a Reaction Step

Species Description Relative Energy (kcal/mol)
Reactants Starting materials 0.00
TS1 Transition state for Pathway A +20.5
Intermediate Intermediate species in Pathway B +5.2
TS2 Transition state for Pathway B +15.8

This table illustrates the type of data generated from DFT calculations to compare reaction pathways. Lower activation energies (TS2 < TS1) indicate a more favorable pathway.

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structure verification. rsc.org By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Visible spectra), theoretical data can be directly compared with experimental results to confirm the identity and structure of a synthesized compound. researchgate.net

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. A good correlation between the calculated and experimental shifts would provide strong evidence for the proposed molecular structure. researchgate.net Similarly, theoretical IR spectra can be computed, and the vibrational modes can be assigned to specific functional groups within the molecule. researchgate.net Time-dependent DFT (TD-DFT) is used to simulate UV-Visible spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm) Difference (ppm)
C=O 173.5 174.1 -0.6
O-CH₂ 60.8 61.2 -0.4
C4 45.2 45.9 -0.7
C3 38.1 38.5 -0.4

This table demonstrates the typical agreement sought between experimental and DFT-calculated NMR data for structural confirmation. researchgate.net

Intermolecular Interactions and Crystal Structure Analysis (e.g., Hirshfeld Surface Analysis)

Understanding intermolecular interactions is crucial for explaining the physical properties of a compound in its solid state, such as its crystal packing and melting point. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from a Typical Hirshfeld Surface Analysis

Contact Type Contribution (%) Description
H···H 45.5% Represents van der Waals forces and non-specific contacts. nih.gov
O···H / H···O 20.1% Indicates the presence of C-H···O or N-H···O hydrogen bonds. nih.gov
C···H / H···C 14.8% Relates to weaker C-H···π interactions or general van der Waals contacts. nih.gov
N···H / H···N 8.2% Suggests potential N-H···N or C-H···N hydrogen bonding. nih.gov

Derivatization Strategies and Synthetic Utility in Chemical Industries

Ethyl 3-Methylpiperidine-4-carboxylate as a Key Building Block for Heterocyclic Synthesis

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, and this compound serves as a foundational element for the synthesis of more elaborate heterocyclic systems. sigmaaldrich.com Its structure can be incorporated into larger molecules or transformed to create new ring systems.

One significant application is in the synthesis of pyrazole (B372694) derivatives. Piperidine-carboxylic acids, which are closely related to this compound, can be converted into corresponding β-keto esters. These intermediates can then react with reagents like N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine, to yield N-Boc-protected piperidinyl-1H-pyrazole-4-carboxylates. nih.gov This strategy demonstrates how the piperidine carboxylate core can be used to construct entirely different heterocyclic rings, such as pyrazoles, which are themselves important pharmacophores.

Furthermore, the principles of using piperidine derivatives extend to the creation of fused and spiro-heterocyclic systems. The reactivity of the secondary amine and the carboxylate group allows for intramolecular cyclization reactions or participation in multi-component reactions to build complex, three-dimensional structures. For instance, derivatives of piperidine carboxylates are employed in the synthesis of indolizidines, which are bicyclic alkaloids with significant biological activity. whiterose.ac.uk The strategic placement of functional groups on the piperidine ring, as seen in this compound, is crucial for directing these complex synthetic transformations.

Preparation of Advanced Piperidine-Containing Architectures

Beyond its use in forming new heterocyclic rings, this compound is instrumental in the elaboration of the piperidine core itself into more complex, polycyclic architectures. The synthesis of specific regio- and diastereoisomers of substituted piperidines is a key challenge in drug discovery, and versatile starting materials are highly sought after. nih.gov

A prominent example of building advanced architectures is the synthesis of 4a-aryldecahydroisoquinolines, which are structural analogs of morphine. google.com In a related synthesis, a substituted piperidine carboxylate ester serves as a critical starting material. The synthesis involves a multi-step sequence where the piperidine ring becomes a foundational part of the final, complex decahydroisoquinoline (B1345475) framework. This process underscores the utility of piperidine carboxylates in constructing intricate, fused-ring systems that mimic natural products.

The stereochemistry of the piperidine ring is often crucial for biological activity. Methods have been developed for the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates (piperidine carboxylates). nih.gov These strategies often involve:

Catalytic Hydrogenation: Reduction of substituted pyridine (B92270) precursors to yield cis-piperidines with high diastereoselectivity. nih.gov

Base-Mediated Epimerization: Conversion of the initial cis-isomers into their trans-counterparts via enolate formation and controlled re-protonation. nih.gov

These methods allow chemists to access a wide range of structurally diverse piperidine building blocks from simple precursors, enabling the exploration of chemical space for drug discovery and materials science. nih.gov

Table 1: Synthetic Strategies for Advanced Piperidine Architectures

Strategy Description Example Target Architecture
Intramolecular Cyclization Using the existing piperidine as a scaffold to build additional fused rings. 4a-Aryldecahydroisoquinolines google.com
Catalytic Hydrogenation Stereoselective reduction of pyridine precursors to form specific piperidine diastereomers. cis-Methyl-substituted Pipecolinates nih.gov
Base-Mediated Epimerization Isomerization of an existing stereocenter to access alternative diastereomers. trans-Methyl-substituted Pipecolinates nih.gov

Application as an Intermediate in Multi-step Organic Synthesis

The bifunctional nature of this compound, possessing both a secondary amine and an ester group, makes it an ideal intermediate in multi-step synthetic sequences. bloomtechz.com These two functional groups can often be reacted selectively, allowing for the sequential introduction of different molecular fragments. This orthogonal reactivity is highly valuable in the synthesis of complex target molecules.

In the synthesis of morphine analogs, a related nipecotic ester (piperidine-3-carboxylate) is explicitly identified as a required intermediate. google.com The ester is first synthesized and then carried through a series of transformations, including cyclization reactions, to build the final complex structure. This highlights the role of the piperidine carboxylate not as the final product, but as a crucial stepping stone in a longer synthetic pathway.

The general utility of such piperidine-based intermediates is well-recognized in the pharmaceutical and agrochemical industries. bloomtechz.com Their structure allows for:

N-functionalization: The secondary amine can be alkylated, acylated, or used in reductive amination to attach various side chains.

Ester Manipulation: The carboxylate group can be hydrolyzed, reduced, or converted to amides, providing another point of diversification.

This versatility allows synthetic chemists to use this compound as a central hub from which multiple synthetic routes can diverge, leading to a library of related compounds for biological screening. The development of continuous flow processes for multi-step synthesis further enhances the value of such stable, versatile intermediates, enabling automated and efficient production of complex molecules. mit.edusyrris.jp

Synthesis of Novel Amide and Ester Derivatives from the Carboxylate Moiety

The ethyl carboxylate group of this compound is a prime site for derivatization to generate novel compounds with potentially new biological activities. The two main transformations are the synthesis of amides and the formation of different esters via transesterification.

Amide Synthesis: Amide derivatives are readily synthesized by reacting the ethyl ester with a primary or secondary amine. While direct aminolysis is possible, the reaction is often facilitated by first hydrolyzing the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. Standard coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) are commonly used to achieve high yields. acgpubs.org This method allows for the coupling of a wide variety of amines, including anilines, piperazines, and other heterocyclic amines, to the piperidine scaffold. sphinxsai.comresearchgate.net This approach has been used to synthesize novel melatonin (B1676174) receptor ligands and other biologically active molecules. nih.gov

Ester Synthesis (Transesterification): New ester derivatives can be prepared through transesterification, where the ethyl group of the ester is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of the desired alcohol. This allows for the introduction of different ester moieties to modulate properties such as solubility, stability, and cell permeability.

Table 2: Examples of Derivatization from the Carboxylate Moiety

Reagent Reaction Type Product Class
Benzylamine Amide Coupling N-Benzyl-3-methylpiperidine-4-carboxamide
1-Methylpiperazine Amide Coupling (3-Methylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone researchgate.net
Aniline Amide Coupling N-Phenyl-3-methylpiperidine-4-carboxamide
Methanol Transesterification Mthis compound
Benzyl Alcohol Transesterification Benzyl 3-methylpiperidine-4-carboxylate

Analytical Techniques for Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 3-methylpiperidine-4-carboxylate in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the ethyl group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), the methyl group on the piperidine (B6355638) ring (a doublet), and the various protons on the piperidine ring itself. The chemical shifts and, crucially, the coupling constants (J-values) between protons on carbons 3 and 4 would be instrumental in assigning the cis or trans stereochemistry. Generally, a larger coupling constant is observed for diaxial protons in a chair conformation, which can help determine the relative configuration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the molecule, including those of the ethyl group, the piperidine ring, the methyl substituent, and the carbonyl group of the ester, would give a unique signal. The chemical shift of these signals is indicative of the carbon's local electronic environment.

To illustrate the expected data, the following table is based on typical chemical shifts for similar piperidine structures. Actual experimental values may vary.

Table 1: Predicted NMR Data for this compound
Technique Assignment Predicted Chemical Shift (ppm) Notes
¹H NMR Ethyl -O-CH₂- ~4.1 Quartet
Ethyl -CH₃ ~1.2 Triplet
Ring -CH₃ ~0.9-1.1 Doublet
Piperidine Ring Protons 1.5 - 3.5 Complex multiplets
H-4 Proton ~2.5 Multiplet, J-coupling to H-3 is key for stereochemistry
¹³C NMR Carbonyl C=O ~175
Ethyl -O-CH₂- ~60
Piperidine Ring Carbons 25 - 55
Ring -CH₃ ~15-20
Ethyl -CH₃ ~14

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₉H₁₇NO₂), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. In HRMS, the exact mass would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely show losses of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragments corresponding to the piperidine ring structure.

Table 2: Predicted Mass Spectrometry Data

Technique Measurement Predicted Value
MS (EI) Molecular Ion (M⁺) m/z 171
HRMS (ESI) [M+H]⁺ Calculated exact mass for C₉H₁₈NO₂⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the most characteristic absorption would be the strong C=O (carbonyl) stretch of the ester group. Other significant peaks would include C-H stretching vibrations for the alkyl groups and the C-O stretch of the ester. The N-H stretch of the secondary amine in the piperidine ring would also be a key feature.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Alkyl (C-H) Stretch 2850 - 2960
Ester (C=O) Stretch ~1735
Ester (C-O) Stretch 1150 - 1250

Chromatographic Methods for Separation and Quantification (e.g., GC, LCMS)

Chromatographic techniques are vital for separating this compound from reaction mixtures or impurities and for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). The choice of column (e.g., a polar or non-polar capillary column) would be optimized to achieve good separation. The retention time would be a characteristic feature for identification under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful tool for the analysis of less volatile or thermally sensitive compounds. Reversed-phase high-performance liquid chromatography (HPLC) would be a common method, where the compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. An acidic modifier is often added to the mobile phase to ensure good peak shape for the amine. The mass spectrometer detector provides high sensitivity and selectivity. This technique is particularly useful for separating the cis and trans isomers, which may exhibit different retention times.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would be applied to a suitable single crystal of this compound, likely as a salt (e.g., hydrochloride) to enhance crystallinity.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. For Ethyl 3-methylpiperidine-4-carboxylate, which contains two stereocenters, achieving high stereoselectivity is a critical challenge. Future research will focus on developing novel catalytic systems to afford specific isomers with high purity.

Key research thrusts will include:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of corresponding pyridine (B92270) or tetrahydropyridine (B1245486) precursors is a promising route. Catalysts based on transition metals like rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, will be explored to induce high levels of enantioselectivity and diastereoselectivity.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral amines, offer a metal-free alternative for stereoselective synthesis. Research into organocatalyzed Michael additions, Mannich reactions, and cyclizations to construct the piperidine (B6355638) ring with controlled stereochemistry at the C3 and C4 positions will be a significant area of investigation.

Biocatalysis: The use of enzymes, such as imine reductases and transaminases, offers the potential for exceptional stereocontrol under mild, environmentally friendly conditions. Future work will involve screening for and engineering enzymes that can selectively reduce prochiral precursors to the desired stereoisomer of this compound.

Table 1: Comparison of Potential Catalytic Systems for Stereoselective Synthesis

Catalytic SystemPotential AdvantagesResearch Focus
Transition Metal Catalysis High turnover numbers, well-established ligand libraries.Design of new chiral ligands for Rh, Ir, and Ru catalysts to improve selectivity for 2,3-disubstituted piperidines. nih.gov
Organocatalysis Metal-free, lower toxicity, readily available catalysts.Development of novel chiral Brønsted acids or amine catalysts for asymmetric cyclization reactions.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme screening and directed evolution of imine reductases for specific substrate acceptance and stereochemical outcome.

Exploration of New Reaction Pathways for Diverse Derivatization

To expand the chemical space and explore the structure-activity relationships of its derivatives, new methods for the functionalization of the this compound core are needed. Research will move beyond traditional N-alkylation or ester modifications to explore direct C-H functionalization and other novel transformations.

Future avenues for exploration include:

Site-Selective C-H Functionalization: The development of catalysts that can selectively activate and functionalize the C-H bonds at various positions on the piperidine ring would be a transformative advance. nih.gov For instance, rhodium-catalyzed C-H insertion reactions could enable the introduction of new substituents at the C2, C5, or C6 positions, creating analogues that are currently difficult to access. nih.gov

Ring-Distortion and Expansion/Contraction Strategies: Investigating reactions that modify the piperidine ring itself, such as ring-opening followed by recyclization, could lead to novel heterocyclic systems. Similarly, ring expansion or contraction methodologies could yield related azepane or pyrrolidine (B122466) structures.

Late-Stage Functionalization: Developing reactions that can be performed on the fully formed and complex piperidine core is crucial for the efficient generation of molecular libraries for drug discovery. This includes exploring photoredox catalysis and electrochemical methods for introducing functional groups under mild conditions.

Integration of Machine Learning and AI in Synthetic Design and Optimization

Key applications in this area will be:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and non-intuitive disconnection strategies for the target molecule, potentially uncovering more efficient or economical synthetic pathways. nih.gov These programs can analyze vast reaction databases to identify the most promising synthetic routes. digitellinc.comarizona.edu

Reaction Condition Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) for maximizing yield and stereoselectivity. nih.gov This can significantly reduce the number of experiments required, saving time and resources.

Predictive Modeling: AI can be used to predict the properties of virtual derivatives of this compound, helping to prioritize the synthesis of compounds with the most promising biological activity profiles. mdpi.com

Table 2: Impact of AI/ML on the Synthesis of Piperidine Derivatives

AI/ML ApplicationFunctionPotential Benefit for Synthesis
Computer-Aided Synthesis Planning (CASP) Proposes retrosynthetic routes for target molecules. nih.govIdentification of novel, more efficient pathways; reduction of manual planning time.
Active Learning Frameworks Uses algorithms (e.g., Bayesian optimization) to suggest the next set of experimental conditions to maximize information gain. nih.govAccelerated optimization of reaction yield and selectivity with fewer experiments.
Forward-Reaction Prediction Predicts the likely products and side-products of a given set of reactants and conditions.Anticipation of reaction outcomes, enabling more robust and reliable synthetic design. nih.gov

Sustainable and Scalable Synthetic Methodologies for Industrial Applications

As the demand for complex pharmaceutical intermediates grows, so does the need for synthetic methods that are not only efficient but also environmentally friendly and scalable. Future research will emphasize the development of "green" synthetic routes to this compound.

Areas of focus will include:

Continuous Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow systems can offer improved safety, better heat and mass transfer, higher yields, and easier scalability. This is particularly advantageous for hazardous or highly exothermic reactions.

Use of Greener Solvents: Research will focus on replacing traditional volatile organic solvents with more sustainable alternatives, such as water, supercritical fluids (e.g., CO2), or bio-based solvents. The use of water as a solvent has been shown to prevent racemization in certain stereoselective syntheses of piperidines. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions and developing catalytic cycles that minimize waste. Evaluating the green metrics of synthetic processes will become standard practice. nih.gov

Renewable Feedstocks: Long-term research will aim to develop synthetic pathways that begin from renewable biomass-derived starting materials, reducing the reliance on petrochemical feedstocks.

By pursuing these future research directions, the scientific community can develop more efficient, selective, diverse, and sustainable methods for the synthesis and derivatization of this compound, paving the way for the discovery of new and improved therapeutics.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-methylpiperidine-4-carboxylate?

The compound can be synthesized via multi-step organic reactions, including:

  • Liquid-phase synthesis : Utilizes nucleophilic substitution or esterification under controlled temperatures (e.g., 60–80°C) and solvents like ethanol or dichloromethane. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may enhance yield .
  • Solid-phase synthesis : Employs resin-bound intermediates for stepwise functionalization, enabling high purity (>95%) through iterative washing and cleavage steps .
  • Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure reaction progression and purity .

Q. How can the purity of this compound be validated?

Key methods include:

  • Spectroscopic analysis : NMR (¹H/¹³C) confirms structural integrity, with characteristic peaks for the piperidine ring (δ 1.2–3.5 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Chromatography : HPLC with reverse-phase C18 columns and UV detection (λ = 254 nm) quantifies impurities (<2%) .
  • Recrystallization : Solvent systems like ethyl acetate/hexane improve purity by removing byproducts .

Q. What are the critical physicochemical properties for experimental design?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust solvent choice for biological assays to avoid precipitation .
  • Stability : Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions. Store at –20°C in anhydrous form .
  • LogP : Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuropharmacology studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Structural analogs : Compare with derivatives like Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate (lacks methyl group) or trifluoromethyl-substituted analogs to assess steric/electronic effects on target binding .
  • Functional group modulation : Replace the ester group with amides or ketones to evaluate metabolic stability or receptor affinity .
  • In silico docking : Use software like AutoDock to predict interactions with targets (e.g., neurotransmitter receptors) and guide synthetic prioritization .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., antitumor vs. neuroprotective effects) may arise from:

  • Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and dosage ranges (1–100 µM) .
  • Metabolic activation : Pre-treat compounds with liver microsomes to assess prodrug conversion .
  • Target profiling : Use kinase/GPCR panels to identify off-target effects .

Q. How can computational modeling enhance mechanistic understanding?

  • Molecular dynamics (MD) simulations : Analyze conformational flexibility of the piperidine ring in aqueous vs. lipid environments .
  • Quantum mechanics (QM) : Calculate partial charges of the ester group to predict nucleophilic attack susceptibility .
  • Crystallography : Refine crystal structures using SHELX to map hydrogen-bonding networks in protein complexes .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions and improve scalability .
  • Catalyst screening : Test Pd/C or enzymes (e.g., lipases) for selective esterification .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .

Q. How are metabolic pathways elucidated for pharmacokinetic studies?

  • In vitro models : Incubate with hepatocytes or CYP450 isoforms (e.g., CYP3A4) to identify metabolites via LC-MS .
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic fate in vivo .
  • Pharmacokinetic modeling : Use WinNonlin to simulate absorption/distribution profiles .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on antitumor efficacy?

  • Tumor heterogeneity : Test across multiple cancer types (e.g., breast vs. glioblastoma) .
  • Combination therapy : Screen with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects .
  • Biomarker correlation : Link efficacy to expression levels of putative targets (e.g., EGFR, PI3K) via qPCR/Western blot .

Q. Why do solubility values vary across studies?

  • Polymorphism : Characterize crystalline vs. amorphous forms via XRD .
  • pH dependence : Measure solubility in buffered solutions (pH 2–9) to reflect physiological conditions .
  • Co-solvent effects : Use cyclodextrins or surfactants to enhance aqueous solubility for in vivo studies .

Troubleshooting Experimental Challenges

Q. Unexpected byproducts during synthesis?

  • Intermediate stability : Protect reactive groups (e.g., amines) with Boc or Fmoc .
  • Temperature control : Use cryogenic conditions (–78°C) for sensitive steps (e.g., Grignard reactions) .
  • Workup optimization : Employ extraction with saturated NaHCO₃ to remove acidic impurities .

Q. Low binding affinity in receptor assays?

  • Stereochemistry : Verify the configuration (cis/trans) via chiral HPLC or optical rotation .
  • Salt forms : Test hydrochloride or trifluoroacetate salts to improve solubility and target engagement .
  • Allosteric modulation : Screen for non-competitive binding using displacement assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.